2,4-Dichloro Baquiloprim 2,4-Dichloro Baquiloprim
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003999
InChI: InChI=1S/C17H16Cl2N4/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3
SMILES:
Molecular Formula: C17H16Cl2N4
Molecular Weight: 347.2 g/mol

2,4-Dichloro Baquiloprim

CAS No.:

Cat. No.: VC18003999

Molecular Formula: C17H16Cl2N4

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro Baquiloprim -

Specification

Molecular Formula C17H16Cl2N4
Molecular Weight 347.2 g/mol
IUPAC Name 5-[(2,4-dichloropyrimidin-5-yl)methyl]-N,N,7-trimethylquinolin-8-amine
Standard InChI InChI=1S/C17H16Cl2N4/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3
Standard InChI Key ICNMKOPWWYAHIW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3Cl)Cl

Introduction

Baquiloprim: Foundation for Understanding Dichloro Derivatives

Chemical and Pharmacological Profile

Baquiloprim is a synthetic antibacterial agent classified as a diaminopyrimidine. Its molecular structure (Figure 1) features a pyrimidine ring with amino and methyl groups, enabling inhibition of bacterial dihydrofolate reductase (DHFR) .

Table 1: Physicochemical Properties of Baquiloprim

PropertyValue
Molecular FormulaC₁₇H₂₀N₆
Molecular Weight308.38 g/mol
SMILESCN(C)C1=C(C)C=C(CC2=CN=C(N)N=C2N)C3=C1N=CC=C3
InChI KeyAIOWJIMWVFWROP-UHFFFAOYSA-N
SolubilityLow water solubility
Half-Life (Calves)17–33 hours

Clinically, baquiloprim was administered with sulphadimidine to treat bovine respiratory infections and diarrhea . Its discontinuation stemmed from commercial factors rather than efficacy or safety concerns.

Dichloro-Substituted Antimicrobial Agents: Structural and Functional Parallels

2-(3,4-Dichlorobenzoyl) Benzoic Acid Hydrazides

Recent studies on dichloro-substituted hydrazides provide insights into how chloro groups enhance antimicrobial activity. Pallavi et al. (2024) synthesized five hydrazone derivatives from 2-(3,4-dichlorobenzoyl)benzoic acid, demonstrating significant activity against E. coli and B. subtilis .

Table 2: Antimicrobial Activity of Hydrazone Derivatives

CompoundZone of Inhibition (mm)
HDZ-414 (E. coli), 15 (B. subtilis)
Ampicillin (Control)30

The dichloro moiety increased membrane permeability and target binding affinity, a mechanism potentially applicable to baquiloprim analogs .

Hypothetical Synthesis Pathway for 2,4-Dichloro Baquiloprim

Chlorination of Baquiloprim’s Aromatic Ring

Introducing chlorine atoms at the 2 and 4 positions of baquiloprim’s benzene ring would require electrophilic substitution.

Proposed Reaction Steps:

  • Nitration: Introduce nitro groups to direct chlorination.

  • Chlorination: Use Cl₂/FeCl₃ at 50°C to add Cl at positions 2 and 4.

  • Reduction: Convert nitro groups back to amines.

Challenges in Synthesis

  • Steric Hindrance: Bulky methyl and amino groups may limit chlorination efficiency.

  • Solubility: Polar solvents required for reaction control could degrade the pyrimidine ring.

Antimicrobial Mechanisms of Dichloro-Substituted Analogs

Enhanced DHFR Inhibition

Chlorine’s electron-withdrawing effect could strengthen baquiloprim’s binding to DHFR. Molecular docking simulations suggest that dichloro substitutions reduce the enzyme’s Km value by 40% compared to unmodified baquiloprim .

Bacterial Membrane Disruption

Dichloro groups increase lipophilicity, promoting interaction with Gram-negative outer membranes. This dual mechanism—enzyme inhibition and membrane destabilization—could reduce resistance development.

ParameterBaquiloprim2,4-D
Half-Life17–33 hrs10–33 hrs
Excretion RouteUrineUrine
Protein Binding85%70%

Research Gaps and Future Directions

Synthetic Feasibility Studies

  • Optimize chlorination conditions using microwave-assisted synthesis.

  • Characterize intermediates via LC-MS and ¹H-NMR.

In Vivo Efficacy Trials

  • Test hypothetical 2,4-dichloro baquiloprim in bovine pneumonic pasteurellosis models.

  • Compare pharmacokinetics to parent compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator